L-Isoleucyl-L-tyrosylglycyl-L-phenylalanine
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Overview
Description
L-Isoleucyl-L-tyrosylglycyl-L-phenylalanine is a peptide compound composed of four amino acids: isoleucine, tyrosine, glycine, and phenylalanine. Peptides like this one are often studied for their potential biological activities and roles in various biochemical processes. This compound is particularly interesting due to its unique sequence and the presence of both hydrophobic and aromatic amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Isoleucyl-L-tyrosylglycyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods: Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide .
Chemical Reactions Analysis
Types of Reactions: L-Isoleucyl-L-tyrosylglycyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while substitution reactions can yield various peptide analogs .
Scientific Research Applications
L-Isoleucyl-L-tyrosylglycyl-L-phenylalanine has several applications in scientific research:
Biochemistry: Used in studies of protein-protein interactions and enzyme-substrate specificity.
Metabolomics: As a standard or reference compound in metabolomic analyses
Pharmaceutical Research: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-tyrosylglycyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
- L-Leucyl-L-phenylalanine
- L-Valyl-L-tyrosylglycyl-L-phenylalanine
- L-Alanyl-L-tyrosylglycyl-L-phenylalanine
Comparison: L-Isoleucyl-L-tyrosylglycyl-L-phenylalanine is unique due to its specific sequence and the presence of isoleucine, which imparts distinct hydrophobic properties. Compared to similar peptides, it may exhibit different binding affinities and biological activities, making it a valuable compound for targeted research .
Properties
CAS No. |
836613-33-3 |
---|---|
Molecular Formula |
C26H34N4O6 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H34N4O6/c1-3-16(2)23(27)25(34)30-20(13-18-9-11-19(31)12-10-18)24(33)28-15-22(32)29-21(26(35)36)14-17-7-5-4-6-8-17/h4-12,16,20-21,23,31H,3,13-15,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34)(H,35,36)/t16-,20-,21-,23-/m0/s1 |
InChI Key |
LJLIXDNHAOGZGY-IWZNJAMVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
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